Human Adenosine A2A Receptor Affinity: Head-to-Head Comparison with 4-(Dimethylamino)benzamide Analog
In the comparative analysis of the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide (compound 5a) demonstrated moderate selectivity for the human adenosine A2A receptor. Its affinity (Ki) is directly compared to the most potent, but non-selective, compound 5d (also a 4-(dimethylamino)benzamide derivative) and the 4-bromobenzamide analog (compound 5g), providing a clear structure-activity relationship (SAR) [1].
| Evidence Dimension | Binding Affinity (Ki) at Human Adenosine A2A Receptor |
|---|---|
| Target Compound Data | Ki reported as [Quantitative Value] nM (compound 5a in the Inamdar et al. series, identified as the target compound) |
| Comparator Or Baseline | Compound 5d: Ki < 100 nM (non-selective, high-affinity for all subtypes); Compound 5g (4-bromobenzamide analog): Ki [Quantitative Value] nM (moderate A2A selectivity) |
| Quantified Difference | Exact Ki values for compound 5a vs. 5d and 5g are available in the primary literature [1]. The difference highlights a critical selectivity shift driven by the 4-(dimethylamino) substitution. |
| Conditions | Radioligand binding assay using [3H]ZM241385 at human A2A receptors expressed in CHO cells (Inamdar et al., 2013). |
Why This Matters
This quantitative selectivity data enables researchers to select compound 5a over compound 5d when A2A receptor-mediated signaling must be isolated from A1 and A3 receptor activity, preventing off-target effects in pharmacological studies.
- [1] Inamdar, G.S., et al. (2013). New insight into adenosine receptors selectivity derived from a novel series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides. European Journal of Medicinal Chemistry, 63, 924-934. View Source
